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Abstract
Tris(dimethylamino)methane (TDAM) is a versatile reagent in organic synthesis, valued for its

strong basicity and role as a formylation and aminomethylenation agent.[1][2] Understanding its

molecular structure, vibrational properties, and electronic characteristics is crucial for optimizing

its reactivity and exploring potential applications, including in drug development as a synthetic

building block. Quantum chemical calculations offer a powerful, non-experimental avenue to

probe these properties at the atomic level. This technical guide outlines the theoretical

framework and computational workflow for the in-depth analysis of

Tris(dimethylamino)methane using quantum chemical methods. While specific published

computational studies on TDAM are scarce, this document provides a comprehensive protocol

based on established theoretical chemistry principles, presenting expected data and

methodologies to guide future research.

Introduction
Tris(dimethylamino)methane, with the chemical formula C7H19N3, is the simplest

tris(dialkylamino)methane.[1] Its utility in organic synthesis stems from its ability to act as a

strong, non-nucleophilic base and a precursor to the bis(dimethylamino)carbene.[1][2] The

molecule's reactivity is intrinsically linked to its three-dimensional structure and electronic

properties. This guide details the application of quantum chemical calculations, particularly

Density Functional Theory (DFT), to elucidate these characteristics.
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Computational Methodology: A Standard Protocol
The following section details a robust and widely accepted computational protocol for

investigating the properties of organic molecules like Tris(dimethylamino)methane.

Geometry Optimization
The first and most critical step in computational analysis is determining the molecule's lowest

energy structure.

Theoretical Level: Density Functional Theory (DFT) is the method of choice for systems of

this size, offering a good balance between accuracy and computational cost. The B3LYP

functional is a well-established hybrid functional suitable for organic molecules.

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for

geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be

employed.

Software: Calculations can be performed using standard quantum chemistry software

packages like Gaussian, ORCA, or GAMESS.

Procedure:

Construct an initial 3D structure of Tris(dimethylamino)methane.

Perform a geometry optimization calculation without any symmetry constraints to locate

the global minimum on the potential energy surface.

Confirm that the optimized structure corresponds to a true minimum by performing a

vibrational frequency analysis. The absence of imaginary frequencies indicates a stable

structure.

Vibrational Frequency Analysis
Vibrational analysis not only confirms the nature of the optimized geometry but also provides

theoretical vibrational spectra (IR and Raman).

Procedure:
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Using the optimized geometry from the previous step, a frequency calculation is performed

at the same level of theory (e.g., B3LYP/6-31G(d,p)).

The output will provide the vibrational frequencies and their corresponding normal modes.

Calculated frequencies are often systematically higher than experimental values due to

the harmonic approximation. Therefore, a scaling factor (typically around 0.96 for B3LYP)

is applied for better agreement with experimental data.

Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand

the molecule's reactivity and spectral characteristics.

Properties of Interest:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for

understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the

molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge

distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Dipole Moment: This provides a measure of the overall polarity of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge

distribution, hybridization, and intramolecular interactions.

Expected Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from the

computational protocol described above. These are representative values based on the known

chemistry of similar amine compounds and should be considered illustrative.

Table 1: Optimized Geometric Parameters (Illustrative)
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
31G(d,p))

Bond Length C-H ~1.10 Å

C-N ~1.45 Å

N-C (methyl) ~1.46 Å

Bond Angle N-C-N ~111°

C-N-C ~115°

Dihedral Angle N-C-N-C
Varies depending on

conformation

Table 2: Calculated Vibrational Frequencies (Illustrative,
Scaled)

Vibrational Mode Frequency (cm⁻¹) Description

ν(C-H) 2800-3000 C-H stretching

δ(CH₃) 1400-1470 CH₃ deformation

ν(C-N) 1000-1250 C-N stretching

Rocking/Wagging 700-900 CH₃ rocking and wagging

Table 3: Calculated Electronic Properties (Illustrative)
Property Value

HOMO Energy ~ -6.5 eV

LUMO Energy ~ 1.5 eV

HOMO-LUMO Gap ~ 8.0 eV

Dipole Moment ~ 0.5 - 1.0 D

Experimental Protocols
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While this guide focuses on computational aspects, experimental validation is crucial. The

synthesis and characterization of Tris(dimethylamino)methane are well-established.

Synthesis of Tris(dimethylamino)methane
A common method for the preparation of Tris(dimethylamino)methane involves the reaction

of N,N,N',N'-Tetramethylformamidinium chloride with a strong amide base like lithium

dimethylamide.[1]

Materials:

N,N,N',N'-Tetramethylformamidinium chloride

Lithium dimethylamide (or generated in situ)

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and

nitrogen inlet, dissolve N,N,N',N'-Tetramethylformamidinium chloride in the anhydrous

solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of lithium dimethylamide in the same solvent via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

The reaction progress can be monitored by techniques such as thin-layer chromatography or

gas chromatography.

Upon completion, the reaction is quenched, and the product is isolated and purified, typically

by distillation under reduced pressure.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

confirming the structure of the synthesized product. Temperature-dependent NMR studies

have been reported for Tris(dimethylamino)methane.[3]

Infrared (IR) and Raman Spectroscopy: Experimental vibrational spectra can be obtained

and compared with the scaled theoretical spectra for validation of the computational model.

Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key

workflows and relationships.
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Caption: Computational workflow for the quantum chemical analysis of

Tris(dimethylamino)methane.
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Caption: Logical relationships between inputs, calculated properties, and key descriptors.

Conclusion
This technical guide provides a comprehensive framework for the quantum chemical

investigation of Tris(dimethylamino)methane. By following the outlined computational and

experimental protocols, researchers can gain valuable insights into the structural, vibrational,

and electronic properties of this important synthetic reagent. The illustrative data presented

serves as a baseline for what can be expected from such studies. The methodologies

described are fundamental to modern chemical research and can be readily applied to other

molecules of interest in drug discovery and materials science.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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